Liensinine
Overview
Description
Liensinine is a bisbenzylisoquinoline alkaloid primarily found in the seeds of the lotus plant (Nelumbo nucifera). This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects .
Mechanism of Action
Target of Action
Liensinine, an isoquinoline-type alkaloid, primarily targets the Src/TRAF6/TAK1 axis . It also interacts with NF-κB signaling pathway and TGF-beta1-associated cell development . These targets play a crucial role in inflammation, autophagy, and cell proliferation.
Mode of Action
This compound inhibits TAK1 activation by disrupting TRAF6–TAK1 interactions , limiting p65’s nuclear translocation , and reducing the release of inflammatory factors . According to network pharmacology and molecular docking, this compound most likely prevents inflammation by interfering directly with the Src .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NF-κB signaling pathway through modification of the Src/TRAF6/TAK1 axis . It also suppresses TGF-beta1-induced migration , inhibits the autophagy signaling pathway , and reduces p38 phosphorylation . Furthermore, it alleviates the inhibition of intestinal autophagy caused by LPS by inhibiting the PI3K/Akt/mTOR pathway .
Pharmacokinetics
A study on mice showed that this compound has an absolute bioavailability of 1.8% after oral administration (5 mg/kg) and intravenous administration (1 mg/kg) . This indicates that this compound has low bioavailability, which could impact its efficacy.
Result of Action
This compound has been shown to have several molecular and cellular effects. It ameliorates lung tissue injury and suppresses LPS-induced inflammatory factor levels in lung tissues and bone marrow-derived macrophages (BMDM) . It also reduces the intestinal damage caused by LPS and increases the number of goblet cells . Furthermore, it decreases the release of inflammatory cytokines by inhibiting NF-kB phosphorylation and NLRP3 inflammasome synthesis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of lipopolysaccharide (LPS). In the presence of LPS, this compound has been shown to reduce acute lung injury and intestinal injury . .
Biochemical Analysis
Biochemical Properties
Liensinine plays a significant role in biochemical reactions, particularly in the inhibition of inflammatory pathways. It interacts with several enzymes and proteins, including tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β). These interactions result in the suppression of inflammatory responses by reducing the levels of pro-inflammatory cytokines . Additionally, this compound has been shown to increase the activity of superoxide dismutase (SOD) and glutathione (GSH), which are crucial for mitigating oxidative stress .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In human tenon capsule fibroblast cells, this compound suppresses transforming growth factor β1 (TGF-β1)-induced proliferation and migration . It also inhibits the autophagy signaling pathway and reduces p38 phosphorylation in these cells . Furthermore, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-inflammatory and anti-cancer properties .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits the activity of specific enzymes, such as TNF-α and IL-1β, thereby reducing the production of pro-inflammatory cytokines . This compound also modulates gene expression by downregulating the mitogen-activated protein kinase 7 (MAP3K7) gene, which plays a crucial role in cell proliferation and migration . Additionally, this compound’s ability to increase the activity of antioxidant enzymes like SOD and GSH helps protect cells from oxidative damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects on cellular function . Long-term studies have shown that this compound can maintain its anti-inflammatory and anti-cancer properties over extended periods, making it a promising candidate for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively reduce inflammation and oxidative stress without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to inflammation and oxidative stress. It interacts with enzymes such as TNF-α and IL-1β, which are key regulators of inflammatory responses . This compound also affects metabolic flux by increasing the activity of antioxidant enzymes like SOD and GSH, thereby reducing the levels of reactive oxygen species (ROS) and mitigating oxidative damage .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . This compound’s distribution within tissues is influenced by its affinity for certain cellular compartments, allowing it to accumulate in areas where it can exert its therapeutic effects .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows this compound to interact with its target enzymes and proteins effectively, enhancing its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Liensinine can be synthesized through various chemical routes. One common method involves the extraction from the core of lotus seeds using countercurrent chromatography. The solvent mixture for separation can include combinations of n-alkane, halohydrocarbon, fatty alcohol, fatty ketone, fatty ester, ether, and water .
Industrial Production Methods: In industrial settings, the extraction of this compound from lotus seeds is optimized for large-scale production. The process ensures high purity (above 95%) and high recovery rates, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: Liensinine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify this compound to produce reduced forms with different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule, altering its activity and solubility.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation can yield hydroxylated derivatives, while reduction can produce dehydrogenated forms .
Scientific Research Applications
Liensinine has a wide range of scientific research applications:
Chemistry: Used as a model compound to study bisbenzylisoquinoline alkaloids and their derivatives.
Biology: Investigated for its role in cellular processes such as autophagy and apoptosis.
Medicine: Explored for its therapeutic potential in treating conditions like acute lung injury, cancer, and neurodegenerative diseases
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Comparison with Similar Compounds
Liensinine is often compared with other bisbenzylisoquinoline alkaloids such as:
Isothis compound: Similar in structure but differs in its specific pharmacological effects.
Neferine: Another alkaloid from lotus seeds with distinct anti-cancer and neuroprotective properties.
Uniqueness: this compound’s unique combination of anti-inflammatory, anti-cancer, and neuroprotective effects, along with its ability to modulate multiple signaling pathways, sets it apart from other similar compounds .
Properties
IUPAC Name |
4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[[1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-yl]oxy]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H42N2O6/c1-38-14-13-26-20-35(43-4)37(22-29(26)30(38)16-23-6-9-27(40)10-7-23)45-33-18-24(8-11-32(33)41)17-31-28-21-36(44-5)34(42-3)19-25(28)12-15-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUCMLUTCAKSOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)OC)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Liensinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2586-96-1 | |
Record name | Liensinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
95 - 99 °C | |
Record name | Liensinine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033920 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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